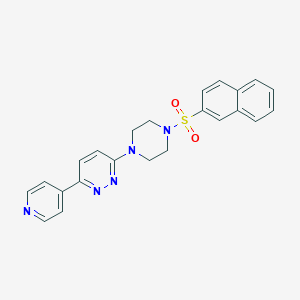
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine
Übersicht
Beschreibung
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. NPPB is a potent inhibitor of chloride channels and has been used to study the physiological and biochemical effects of these channels in various cell types.
Wirkmechanismus
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a potent inhibitor of chloride channels, which are responsible for regulating the flow of chloride ions across cell membranes. By blocking chloride channels, this compound can alter the electrical and chemical properties of cells, leading to changes in cell function and behavior. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the binding of the compound to specific sites on chloride channels, thereby preventing the flow of chloride ions across the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various cell types. In neurons, this compound can alter synaptic transmission and plasticity, leading to changes in learning and memory. In smooth muscle cells, this compound can cause relaxation and vasodilation, leading to decreased blood pressure. In epithelial cells, this compound can alter ion transport and fluid secretion, leading to changes in mucus production and airway function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has several advantages for use in lab experiments, including its potent inhibitory effects on chloride channels, its ability to alter cell function and behavior, and its wide range of potential applications in various fields of science. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine, including the development of new drugs targeting chloride channels, the identification of new physiological and biochemical effects of this compound, and the exploration of its potential applications in various disease models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations of its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has been extensively studied for its potential applications in various fields of science, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used to study the role of chloride channels in synaptic transmission and plasticity. In pharmacology, this compound has been used to identify potential new drug targets for the treatment of various diseases, including cystic fibrosis and hypertension. In physiology, this compound has been used to study the effects of chloride channels on membrane potential and cell volume regulation.
Eigenschaften
IUPAC Name |
3-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-pyridin-4-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c29-31(30,21-6-5-18-3-1-2-4-20(18)17-21)28-15-13-27(14-16-28)23-8-7-22(25-26-23)19-9-11-24-12-10-19/h1-12,17H,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDISYLHZLPSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



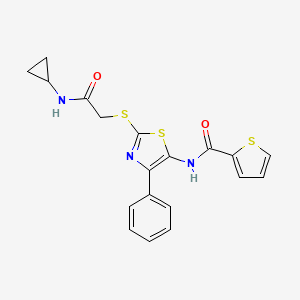
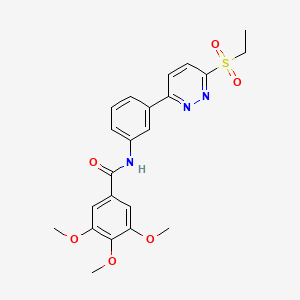
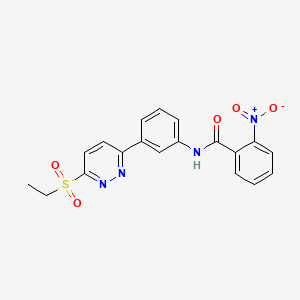
![4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3311652.png)
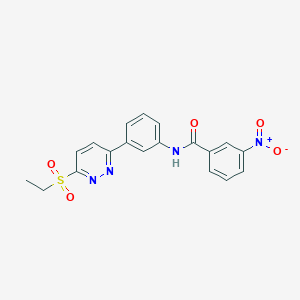
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-naphthamide](/img/structure/B3311657.png)
![3-cyclohexyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B3311663.png)
![2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide](/img/structure/B3311667.png)

![2,4,6-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311685.png)
![4-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311697.png)
![2,5-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3311709.png)

